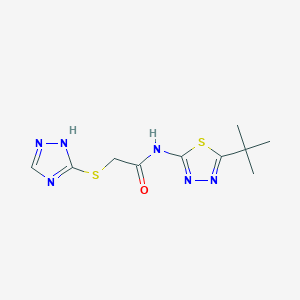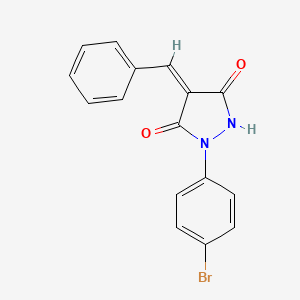
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide is a chemical compound that belongs to the class of thiazolidinones. It has been extensively studied for its potential applications in various scientific research fields.
Wirkmechanismus
The mechanism of action of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide in lab experiments is its potential as a potent anti-cancer and neuroprotective agent. However, there are also some limitations associated with its use. For example, it may have low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are many future directions for the study of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide. One potential direction is to further investigate its potential as an anti-cancer agent and to explore its mechanisms of action. Another potential direction is to study its potential use in the treatment of neurodegenerative disorders. Additionally, further research is needed to optimize its synthesis method and to improve its solubility in water.
Synthesemethoden
The synthesis of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide can be achieved through a multi-step reaction process. The first step involves the reaction of 2-aminobenzenethiol with 1,3-dibromopropane to form 2-(3-bromopropylsulfanyl)aniline. This intermediate is then reacted with cyclohexyl isocyanide to form N-(cyclohexylmethyl)-2-(3-bromopropylsulfanyl)aniline. Finally, the key step involves the reaction of N-(cyclohexylmethyl)-2-(3-bromopropylsulfanyl)aniline with thiourea to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide has been extensively studied for its potential applications in various scientific research fields. It has been identified as a potential anti-cancer agent and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c21-15(13-10-22-14-9-5-4-8-12(13)14)18-17-20-19-16(23-17)11-6-2-1-3-7-11/h4-5,8-11H,1-3,6-7H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVZSDFCQJRORY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)C3=CSC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diethyl [hydroxy(3-nitrophenyl)methyl]phosphonate](/img/structure/B5777023.png)

![2-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}thio)pyrimidine](/img/structure/B5777041.png)
![N-(2-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5777055.png)
![2-(4-fluorophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5777069.png)
![2-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-3-phenoxy-4H-chromen-4-one](/img/structure/B5777074.png)


![3-(3-methylphenoxy)-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B5777088.png)


![5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5777106.png)

![4-{[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5777135.png)